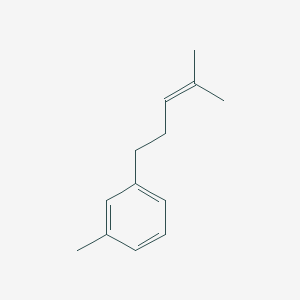

1-(3-Methylphenyl)-4-methyl-3-pentene

Description

Structural and Chemical Context within Alkene and Aromatic Compound Classes

From a structural standpoint, 1-(3-Methylphenyl)-4-methyl-3-pentene is characterized by a disubstituted benzene (B151609) ring (a tolyl group) attached to a pentene chain. This arrangement places it within the broad categories of both aromatic hydrocarbons and alkenes. The aromatic ring provides a site for electrophilic and nucleophilic aromatic substitution reactions, while the double bond of the pentene moiety is susceptible to a wide array of addition reactions. The presence of methyl groups on both the phenyl ring and the pentene chain introduces steric and electronic factors that influence the molecule's reactivity.

The table below summarizes some of the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 51082-26-9 |

| Molecular Formula | C13H18 |

| Molecular Weight | 174.28 g/mol |

| Structure | A 3-methylphenyl (m-tolyl) group attached to the 1-position of a 4-methyl-3-pentene chain. |

Significance of the this compound Scaffold in Synthetic Transformations

The this compound scaffold is significant in organic synthesis due to its dual reactivity. The alkene portion can undergo reactions such as hydrogenation, halogenation, and epoxidation, allowing for the introduction of various functional groups. The aromatic ring, activated by the alkyl substituent, can participate in electrophilic aromatic substitution reactions, enabling further functionalization of the phenyl group.

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of toluene (B28343) with a suitable five-carbon electrophile, such as prenyl chloride (1-chloro-3-methyl-2-butene) or a related alcohol, in the presence of a Lewis acid catalyst. adichemistry.comyoutube.comlibretexts.org The regioselectivity of this reaction would be influenced by the directing effect of the methyl group on the toluene ring, which favors substitution at the ortho and para positions. However, steric hindrance might lead to the formation of the meta-substituted product as well.

The resulting homoallylic arene structure is a valuable motif in the synthesis of more complex molecules. The term "homoallylic" refers to the position of the aromatic ring relative to the double bond, which is at the carbon once removed from the sp2-hybridized carbons of the alkene. This arrangement allows for unique reactivity patterns and the potential for intramolecular cyclization reactions to form polycyclic structures. The synthetic utility of homoallylic aromatic compounds is a recognized area of organic synthesis.

Overview of Research Trajectories for Related Methylphenylpentene Systems

Research on systems related to methylphenylpentenes often falls under the broader categories of long-chain alkylated aromatics and the reactions of aryl-substituted alkenes. Studies on long-chain alkylaromatics are relevant to the petroleum industry and environmental science, focusing on their characterization and degradation. nih.gov

In the context of synthetic chemistry, research often explores the catalytic functionalization of such scaffolds. For instance, the reaction dynamics of methylphenyl radicals with various unsaturated hydrocarbons have been investigated to understand the formation of complex aromatic structures. While not directly focused on this compound, these studies provide insight into the fundamental reactivity of the methylphenyl moiety.

Furthermore, the development of new synthetic methods for creating carbon-carbon and carbon-heteroatom bonds often utilizes substrates with similar structural features. The exploration of transition metal-catalyzed cross-coupling reactions, for example, frequently involves aryl halides and alkenes, highlighting the importance of understanding the reactivity of molecules that contain both of these functional groups.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-(4-methylpent-3-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-11(2)6-4-8-13-9-5-7-12(3)10-13/h5-7,9-10H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRSOIRVYUDAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341014 | |

| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51082-26-9 | |

| Record name | 1-(3-METHYLPHENYL)-4-METHYL-3-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 3 Methylphenyl 4 Methyl 3 Pentene and Its Stereoisomers

Targeted Synthesis Routes for Positional and Geometric Isomers of 1-(3-Methylphenyl)-4-methyl-3-pentene

The construction of the target molecule can be approached by forming the key carbon-carbon bonds that constitute its structure: the bond between the aromatic ring and the pentene chain, and the tetrasubstituted double bond within the chain. The choice of strategy dictates the achievable control over isomerism.

Regioselective and stereoselective alkenylations are fundamental for establishing the precise location and geometry (E/Z) of the double bond. For a tetrasubstituted alkene like the one in the target compound, this presents a significant challenge.

One advanced approach involves the carbometalation of internal alkynes, which generates a trisubstituted alkenyl metal species. This intermediate can then be trapped with an electrophile to form the tetrasubstituted alkene. The regio- and stereoselectivity of the initial carbometalation step are crucial and can be influenced by the choice of metal, ligands, and the steric and electronic properties of the alkyne substituents. rsc.org For instance, a nickel-catalyzed aryl-acylation of an internal alkyne can lead to tetrasubstituted alkenes with exclusive Z-selectivity. rsc.org This type of transformation allows for the simultaneous addition of two different groups across a triple bond with high stereocontrol, a difficult task using conventional methods. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C(sp²)-C(sp³) bond between the 3-methylphenyl group and the pentene side chain. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling : This reaction would involve the coupling of a 3-methylphenyl boronic acid with a suitable 4-methyl-3-pentenyl halide or triflate. The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide variety of functional groups. uwindsor.ca The synthesis of tetrasubstituted alkenes can be achieved through tandem sequences, such as a dibromo-olefination followed by a Suzuki arylation. uwindsor.ca By carefully selecting borylated alkene precursors, this method provides a flexible route to complex structures. mdpi.com

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, such as a (3-methylphenyl)zinc halide, reacting with a pentenyl halide. wikipedia.org This method is particularly effective for forming C-C bonds between various hybridized carbon atoms (sp³, sp², sp) and is widely used in the total synthesis of complex natural products due to its high functional group tolerance. wikipedia.orgnih.govresearchgate.net

Heck Reaction : The Mizoroki-Heck reaction could be employed to form the alkene bond itself, for instance, by coupling 3-methyl-iodobenzene with 4-methyl-2-pentene. wikipedia.org However, controlling the regioselectivity of insertion and subsequent β-hydride elimination to favor the desired tetrasubstituted internal alkene over other isomers can be challenging. The reaction typically involves an unsaturated halide reacting with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgrsc.org

Sonogashira Coupling : While typically used to form conjugated enynes by coupling terminal alkynes with aryl or vinyl halides, Sonogashira-type methodologies can serve as a precursor route. libretexts.orgwikipedia.org For example, an aryl halide could be coupled with an appropriate alkyne, followed by a stereoselective semi-reduction of the triple bond to furnish the desired Z- or E-alkene. organic-chemistry.org

| Coupling Reaction | Aryl Component | Alkenyl/Alkynyl Component | Typical Catalyst | Key Advantage |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Methylphenylboronic acid | (E/Z)-1-Bromo-4-methyl-3-pentene | Pd(PPh₃)₄, Pd(OAc)₂ | Stable reagents, mild conditions |

| Negishi | (3-Methylphenyl)zinc chloride | (E/Z)-1-Bromo-4-methyl-3-pentene | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance wikipedia.org |

| Heck | 3-Methyl-iodobenzene | 4-Methyl-2-pentene | Pd(OAc)₂ | Direct C-H functionalization potential |

| Sonogashira (precursor) | 3-Methyl-iodobenzene | 4-Methyl-3-penten-1-yne | PdCl₂(PPh₃)₂, CuI | Forms a C(sp)-C(sp²) bond for later reduction libretexts.org |

Olefination reactions provide a direct method for constructing the C=C double bond by coupling a carbonyl compound with a phosphorus-stabilized carbanion.

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide. To synthesize the target molecule, one could react 3-methyl-2-butanone (B44728) with a 3-methylbenzylphosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor (E)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than a Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene, which is a result of steric control in the formation of the key oxaphosphetane intermediate. wikipedia.orgorganic-chemistry.org Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.orgconicet.gov.ar

| Olefination Method | Carbonyl Substrate | Phosphorus Reagent | Primary Stereochemical Outcome |

|---|---|---|---|

| Wittig (non-stabilized) | 3-Methyl-2-butanone | (3-Methylbenzyl)triphenylphosphonium bromide | (Z)-alkene |

| Horner-Wadsworth-Emmons | 3-Methyl-2-butanone | Diethyl (3-methylbenzyl)phosphonate | (E)-alkene wikipedia.org |

Grignard and organolithium reagents are workhorses in C-C bond formation. A plausible route to the carbon skeleton of this compound involves the reaction of an organometallic reagent derived from a tolyl halide with an appropriate electrophile. For example, 3-methylphenylmagnesium bromide could be reacted with a 1-halo-4-methyl-3-pentene. Alternatively, the Grignard reagent could be used in a nickel- or palladium-catalyzed cross-coupling reaction (a Kumada coupling) with an alkenyl halide. These methods are highly effective for building the primary carbon framework before establishing the final double bond geometry.

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org This reaction can be strategically employed to construct the 1,3-diol precursor of the pentene backbone. For example, the reaction between isobutylene (B52900) and 3-methylbenzaldehyde (B113406) under acidic conditions could, after subsequent dehydration, lead to the desired carbon skeleton. The outcome of the Prins reaction is highly dependent on the reaction conditions; in the absence of water, an allylic alcohol can be formed directly. wikipedia.org Modern asymmetric variants using chiral Brønsted acid catalysts can even provide enantioselective access to precursors, which could be valuable for synthesizing chiral isomers. thieme-connect.comorganic-chemistry.org

Catalyst Design and Optimization for Efficient Synthesis of this compound

The efficiency, selectivity, and functional group tolerance of many of the aforementioned synthetic routes, particularly cross-coupling reactions, hinge on the design of the catalyst.

For palladium-catalyzed reactions like the Suzuki, Heck, and Negishi couplings, the choice of ligand is paramount. Ligands modulate the steric and electronic properties of the metal center, which in turn influences the rates of oxidative addition, transmetalation, and reductive elimination.

Phosphine (B1218219) Ligands : Simple monodentate ligands like triphenylphosphine (B44618) (PPh₃) are common, but more sophisticated bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, dppe) often provide superior activity, stability, and selectivity. For instance, in a Ni-catalyzed aryl-acylation, the steric and electronic properties of the phosphine ligand were found to be crucial for achieving high regio- and stereocontrol. rsc.org

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as a powerful class of ligands that often confer greater stability and reactivity to palladium catalysts compared to phosphines, especially in challenging coupling reactions.

Optimization of reaction conditions is also critical. Factors such as the choice of solvent, base, temperature, and additives can dramatically affect the yield and selectivity. For example, in Sonogashira couplings, the presence of a copper(I) co-catalyst is typical, but copper-free conditions have been developed to avoid homocoupling side products. libretexts.org Similarly, the development of bifunctional catalysts that can control both positional and geometric isomerism in alkenes represents a frontier in catalyst design. sdsu.edu

Transition Metal Catalysis (e.g., Palladium, Rhodium, Copper) for Selective Functionalization

Transition metal catalysis offers a robust and versatile toolkit for the formation of carbon-carbon bonds, essential for constructing the skeleton of this compound. Palladium, rhodium, and copper-based catalysts are particularly effective for the selective functionalization required.

Palladium-Catalyzed Cross-Coupling Reactions: The key bond disconnection in this compound is between the aromatic ring and the pentenyl side chain. Palladium-catalyzed cross-coupling reactions are ideal for forging such bonds with high efficiency and functional group tolerance. nobelprize.orgmdpi.com

Suzuki Coupling: This reaction would involve the coupling of a 3-methylphenylboronic acid with a suitable alkenyl halide or triflate, such as 1-bromo-4-methyl-3-pentene. The stability and low toxicity of organoboron compounds make this a highly practical method. nobelprize.org

Heck Reaction: An alternative approach is the direct coupling of an aryl halide (e.g., 3-methyl-iodobenzene) with a terminal alkene (e.g., 4-methyl-1-pentene). This reaction forms the aryl-alkene bond directly, though control of regioselectivity and potential isomerization of the double bond would need to be carefully managed. mdpi.com

Negishi Coupling: Utilizing an organozinc reagent, such as (3-methylphenyl)zinc chloride, provides a highly reactive nucleophile for coupling with the corresponding alkenyl halide. This method is known for its high yields and tolerance of various functional groups. nobelprize.org

These methods are summarized in the table below, illustrating their general applicability to the synthesis of aryl-alkene structures.

| Reaction | Aryl Partner | Alkene Partner | Typical Catalyst System |

| Suzuki | 3-Methylphenylboronic Acid | 1-Halo-4-methyl-3-pentene | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Heck | 3-Methyl-iodobenzene | 4-Methyl-1-pentene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base |

| Negishi | (3-Methylphenyl)zinc Chloride | 1-Halo-4-methyl-3-pentene | Pd(PPh₃)₄ |

Rhodium-Catalyzed Reactions: Rhodium catalysts are renowned for their application in hydroformylation, a process that introduces an aldehyde group into an alkene. mdpi.comresearchgate.net While not a direct route to the target compound, the hydroformylation of a precursor like 3-(3-methylphenyl)-1-propene could generate a key intermediate. Subsequent Wittig-type olefination could then be used to construct the final carbon skeleton. The regioselectivity of the hydroformylation (linear vs. branched aldehyde) can often be controlled by the choice of ligands on the rhodium catalyst. psu.edunih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, particularly those involving Grignard reagents (e.g., 3-methylbenzylmagnesium bromide), could be used to couple with an appropriate allylic electrophile to form the desired carbon framework.

Organocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing complementary reactivity to metal-based catalysts. While specific organocatalytic routes to this compound are not detailed in the literature, established methods could be adapted to synthesize key precursors.

For example, the carbon chain could be assembled using organocatalyzed conjugate additions. researchgate.netnih.gov A Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine (e.g., a proline derivative), could establish a key bond in the pentene backbone. Subsequent chemical modifications would then lead to the final product. This approach is particularly valuable when stereochemical control is desired for the synthesis of chiral analogs. nih.gov

Stereochemical Control in the Synthesis of this compound

The named compound, this compound, is achiral and therefore does not possess enantiomers or diastereomers. However, the principles of stereochemical control are crucial for the synthesis of its chiral analogs or precursors, which may have significant applications in fields such as medicinal chemistry and materials science.

Enantioselective and Diastereoselective Synthetic Strategies

Creating chiral versions of the target molecule would involve introducing one or more stereocenters into its structure. This could be achieved by modifying the pentene chain, for example, by creating a chiral center via asymmetric addition to the double bond or by synthesizing a precursor with a stereogenic center.

Asymmetric Conjugate Addition: As mentioned in organocatalysis, the conjugate addition of a nucleophile (e.g., an organometallic reagent or a stabilized carbanion) to a suitable α,β-unsaturated precursor could be rendered enantioselective. nih.govresearchgate.net This would be catalyzed by a chiral metal-ligand complex or a chiral organocatalyst, thereby setting a stereocenter in the product. researchgate.net

Asymmetric Hydrogenation: If a precursor with an additional double bond were synthesized, asymmetric hydrogenation using a chiral rhodium or ruthenium catalyst (e.g., with a BINAP ligand) could selectively reduce one double bond and create a stereocenter with high enantiomeric excess.

Enantioselective Protonation: A prochiral enolate, generated from the conjugate addition of a nucleophile to an α,β-unsaturated precursor, can be trapped by a chiral proton source to create a stereocenter. nih.gov

Chiral Auxiliary and Chiral Catalyst Applications

To achieve high levels of stereocontrol, chemists often employ either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered. wikipedia.org

For a synthetic route proceeding via a carboxylic acid precursor, well-established auxiliaries like Evans' oxazolidinones or pseudoephedrine could be employed. nih.govharvard.edu The substrate would be converted into an amide with the chiral auxiliary. The steric bulk of the auxiliary would then direct alkylation or addition reactions to one face of the molecule, leading to a single diastereomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. nih.gov

| Chiral Auxiliary Type | Example | Controllable Reactions | Key Feature |

| Oxazolidinones | Evans' Auxiliaries | Aldol (B89426) Reactions, Alkylations | Forms a rigid imide structure that sterically blocks one face of the enolate. |

| Amino Alcohols | Pseudoephedrine/Pseudoephenamine | Alkylations | Forms a stable chelated enolate intermediate that directs electrophilic attack. nih.govharvard.edu |

| Camphorsultams | Oppolzer's Camphorsultam | Michael Additions, Diels-Alder | Provides high diastereoselectivity due to the rigid bicyclic camphor (B46023) structure. |

Chiral Catalysts: Unlike stoichiometric chiral auxiliaries, chiral catalysts can produce large quantities of a chiral product from a small amount of the catalyst. This approach is often more atom-economical and efficient. Chiral catalysts can be metal-ligand complexes or purely organic molecules.

Chiral Metal Catalysts: Asymmetric transformations like hydrogenation, hydroformylation, or conjugate addition are often catalyzed by transition metals (e.g., Rh, Pd, Ru, Cu) coordinated to chiral ligands. The chiral ligand creates a chiral environment around the metal center, which forces the reaction to proceed with a preference for one enantiomer.

Organocatalysis: Chiral amines, phosphoric acids, and N-heterocyclic carbenes are examples of organocatalysts that can promote a wide range of enantioselective reactions, including Michael additions, aldol reactions, and cycloadditions, which could be used to build chiral precursors. researchgate.net

Mechanistic Investigations of Reactions Involving 1 3 Methylphenyl 4 Methyl 3 Pentene

Elucidation of Reaction Pathways for Functionalization of the Alkene Moiety

The carbon-carbon double bond in the pentene chain is an electron-rich center, making it susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

Electrophilic addition to the alkene is a fundamental reaction class. The mechanism typically proceeds through a two-step pathway involving the formation of a carbocation intermediate. libretexts.orgyoutube.com

Hydrohalogenation: The addition of a hydrogen halide (HX) to the double bond of 1-(3-Methylphenyl)-4-methyl-3-pentene is predicted to follow Markovnikov's rule. libretexts.orgmasterorganicchemistry.com The initial step involves the attack of the alkene's pi electrons on the electrophilic proton of HX. This can lead to two possible carbocation intermediates. The more stable tertiary carbocation at the C4 position would be preferentially formed over the less stable secondary carbocation at the C3 position. pressbooks.pubchemguide.co.uk Subsequent rapid attack by the halide anion (X⁻) on the tertiary carbocation would yield the major product. libretexts.org

The general mechanism is as follows:

Protonation of the double bond: The alkene attacks the proton of the hydrogen halide, forming a C-H bond and a carbocation intermediate.

Nucleophilic attack by the halide: The halide ion attacks the carbocation, forming a new C-X bond. libretexts.org

A potential side reaction could involve a hydride shift if a more stable carbocation could be formed, though in this specific structure, the formation of the tertiary carbocation is already highly favored. youtube.comyoutube.com

Hydration: Acid-catalyzed hydration of the alkene would proceed via a similar mechanism to hydrohalogenation, also following Markovnikov's rule. libretexts.orgyoutube.com A proton from a hydronium ion (H₃O⁺) source, such as dilute sulfuric acid, would protonate the double bond to form the more stable tertiary carbocation. A water molecule would then act as a nucleophile, attacking the carbocation. libretexts.org A final deprotonation step by another water molecule would yield the tertiary alcohol and regenerate the acid catalyst. libretexts.org

Interactive Data Table: Predicted Regioselectivity in Electrophilic Additions

| Reaction | Reagent | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |

| Hydrohalogenation | HBr | 1-(3-Methylphenyl)-4-bromo-4-methylpentane | 1-(3-Methylphenyl)-3-bromo-4-methylpentane | Formation of the more stable tertiary carbocation at C4. chemguide.co.uk |

| Hydration | H₂O, H₂SO₄ (cat.) | 1-(3-Methylphenyl)-4-methyl-4-pentanol | 1-(3-Methylphenyl)-4-methyl-3-pentanol | Formation of the more stable tertiary carbocation at C4. libretexts.org |

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. youtube.com

Diels-Alder Reaction: The alkene in this compound could potentially act as a dienophile in a Diels-Alder reaction, although its electron-rich nature makes it more suitable for reactions with electron-deficient dienes. youtube.com The reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. youtube.com The stereochemistry of the dienophile is retained in the product. For this particular alkene, its utility as a dienophile would be limited due to steric hindrance around the double bond.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are another possibility. Upon irradiation with UV light, the alkene can be excited to a higher energy state, allowing it to react with another alkene to form a cyclobutane (B1203170) ring. These reactions often proceed through a diradical intermediate. The regioselectivity can be complex, potentially leading to a mixture of isomeric products.

Radical reactions at the alkene moiety can be initiated by radical initiators or light. For instance, the addition of HBr in the presence of peroxides proceeds via an anti-Markovnikov mechanism.

The mechanism involves the following steps:

Initiation: Peroxides generate a bromine radical.

Propagation: The bromine radical adds to the double bond at the less substituted carbon (C3) to form the more stable tertiary carbon radical at C4. This radical then abstracts a hydrogen atom from HBr to form the anti-Markovnikov product and regenerate a bromine radical.

Termination: Combination of any two radical species.

This reversal of regioselectivity is a hallmark of radical addition and is dictated by the stability of the radical intermediate. mdpi.com

Mechanistic Studies of Aromatic Ring Transformations of the 3-Methylphenyl Group

The 3-methylphenyl group can undergo reactions characteristic of substituted benzenes, primarily electrophilic aromatic substitution.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.orgchemistrysteps.com The substituent already present on the ring, in this case, the methyl group and the 4-methyl-3-pentenyl group, directs the position of the incoming electrophile. Both the methyl group and the alkyl chain are ortho-, para-directing and activating groups. libretexts.org

The general mechanism for EAS involves two main steps:

Attack on the electrophile: The pi electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. chemistrysteps.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For this compound, the two alkyl substituents will direct incoming electrophiles to the positions ortho and para relative to themselves. The positions ortho to the methyl group are C2 and C4. The position para to the methyl group is C6. The positions ortho to the alkyl chain are C2 and C6. The position para to the alkyl chain is C4. Therefore, electrophilic attack is most likely to occur at the C2, C4, and C6 positions, with the C6 position being the most sterically accessible. A mixture of products would be expected.

Interactive Data Table: Predicted Directing Effects in Electrophilic Aromatic Substitution

| Position | Influence of Methyl Group (at C3) | Influence of Alkyl Group (at C1) | Combined Effect | Predicted Reactivity |

| C2 | Ortho (Activating) | Ortho (Activating) | Strong Activation | High |

| C4 | Ortho (Activating) | Para (Activating) | Strong Activation | High |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Deactivated | Low |

| C6 | Para (Activating) | Ortho (Activating) | Strong Activation (Sterically favored) | Very High |

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy requires the presence of a directing metalation group (DMG), which can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgnih.gov

In its current form, this compound does not possess a strong DMG. The methyl and alkyl groups are not effective DMGs. organic-chemistry.org To utilize a DoM strategy, the 3-methylphenyl group would first need to be functionalized with a suitable DMG, such as an amide, carbamate, or methoxy (B1213986) group. wikipedia.orgnih.gov

If a hypothetical derivative containing a DMG at the C3 position (in place of the methyl group) were used, the mechanism would be as follows:

Coordination: An organolithium base (e.g., n-butyllithium) coordinates to the heteroatom of the DMG.

Deprotonation: The base removes a proton from the ortho position (C2 or C4), forming an aryllithium intermediate. wikipedia.org

Electrophilic Quench: The aryllithium species reacts with an added electrophile to yield a disubstituted aromatic ring with high regioselectivity.

This strategy would allow for precise functionalization at positions that might be difficult to access through classical electrophilic aromatic substitution. uwindsor.caharvard.edu

Derivatization and Functionalization Strategies for 1 3 Methylphenyl 4 Methyl 3 Pentene Analogues

Synthesis of Oxidized and Reduced Forms of 1-(3-Methylphenyl)-4-methyl-3-pentene

The presence of a trisubstituted double bond and a benzylic position in this compound offers multiple avenues for selective oxidation and reduction reactions. These transformations can lead to the formation of alcohols, diols, epoxides, and fully saturated analogues, each with distinct chemical characteristics.

Selective Hydrogenation and Dehydrogenation Methodologies

Selective hydrogenation of the pentene double bond in this compound analogues can yield the corresponding saturated derivative, 1-(3-Methylphenyl)-4-methylpentane. This transformation is typically achieved using catalytic hydrogenation with common catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. The selection of catalyst and reaction conditions (temperature, pressure) is crucial to ensure the complete reduction of the alkene without affecting the aromatic ring. For instance, milder conditions are generally sufficient for the hydrogenation of the alkene, while more forcing conditions could lead to the reduction of the aromatic ring.

Conversely, catalytic dehydrogenation can introduce new double bonds, potentially leading to the formation of a more conjugated system. For example, dehydrogenation of the corresponding saturated alkane could reintroduce the pentene double bond or, under more vigorous conditions, potentially lead to the formation of a styrene-like derivative through dehydrogenation of the alkyl chain. Such reactions often employ catalysts like iron oxide or platinum-based catalysts at elevated temperatures.

Table 1: Hypothetical Catalytic Hydrogenation Conditions and Expected Products

| Starting Material | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Expected Major Product |

|---|---|---|---|---|---|

| This compound | 10% Pd/C | Ethanol | 1 | 25 | 1-(3-Methylphenyl)-4-methylpentane |

| This compound | PtO₂ | Acetic Acid | 3 | 25 | 1-(3-Methylphenyl)-4-methylpentane |

This table represents typical conditions for alkene hydrogenation and the expected outcome for the target molecule based on general chemical principles.

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Cleavage)

The electron-rich double bond in the pentene chain is susceptible to various oxidation reactions.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, can be accomplished using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.commasterorganicchemistry.comyoutube.com This reaction is generally stereospecific, with the oxygen atom adding to one face of the double bond. The resulting product would be 1-(3-Methylphenyl)-3,4-epoxy-4-methylpentane.

Dihydroxylation: The conversion of the alkene to a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) can be achieved through two main stereochemical pathways. Syn-dihydroxylation, yielding a diol where both hydroxyl groups are on the same side of the original double bond, can be performed using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. skku.edulibretexts.orgwikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Anti-dihydroxylation, where the hydroxyl groups are on opposite sides, can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening with water.

Oxidative Cleavage: The double bond can be completely cleaved through ozonolysis. masterorganicchemistry.combham.ac.ukresearchgate.net Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc and water or dimethyl sulfide) would yield 1-(3-methylphenyl)propan-2-one (B102926) and acetone. An oxidative workup (e.g., with hydrogen peroxide) would lead to the same ketone from the internal portion of the double bond, while the terminal portion would be oxidized to a carboxylic acid if it were a terminal alkene.

Formation of Substituted Derivatives via Directed Functionalization

Directed functionalization allows for the precise introduction of new chemical groups at specific positions within the molecule, enabling the synthesis of a wide array of derivatives.

Alkylation, Acylation, and Halogenation of the Pentene Chain

The pentene chain offers a reactive site for the addition of various functional groups.

Alkylation and Acylation: While direct alkylation or acylation of the double bond is not a standard transformation, functionalization can be achieved through multi-step sequences. For instance, hydroboration-oxidation of the double bond would yield an alcohol, which could then be used in subsequent alkylation or acylation reactions of the hydroxyl group.

Halogenation: The double bond readily undergoes electrophilic addition with halogens such as chlorine (Cl₂) and bromine (Br₂). researchgate.netresearchgate.net This reaction proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of two halogen atoms across the double bond. The product of bromination would be 3,4-dibromo-1-(3-methylphenyl)-4-methylpentane.

Modifications of the 3-Methylphenyl Substituent

The aromatic ring is a prime site for electrophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The existing methyl and alkyl groups on the benzene (B151609) ring are ortho- and para-directing activators.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the aromatic ring. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The incoming electrophile will preferentially add to the positions ortho and para to the existing alkyl substituents.

Halogenation: The aromatic ring can be halogenated using a halogen in the presence of a Lewis acid catalyst (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃). acs.org This will also result in substitution at the ortho and para positions relative to the alkyl groups.

Table 2: Potential Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Potential Major Products |

|---|---|---|

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-5-methylphenyl)-4-methyl-3-pentene, 1-(4-Acetyl-3-methylphenyl)-4-methyl-3-pentene |

This table illustrates the expected regiochemical outcomes based on the directing effects of the existing substituents on the aromatic ring.

Exploration of Rearrangement Reactions and Skeletal Modifications

The carbon skeleton of this compound and its derivatives can potentially undergo rearrangement reactions under specific conditions, leading to the formation of new structural isomers. Acid-catalyzed rearrangements are common for compounds with carbocation intermediates. researchgate.netresearchgate.net For instance, treatment with a strong acid could lead to protonation of the double bond, forming a carbocation that could then undergo hydride or alkyl shifts to form a more stable carbocation, ultimately leading to a rearranged alkene upon deprotonation.

Skeletal modifications could also be envisioned through more complex reaction sequences. For example, oxidative cleavage of the double bond followed by intramolecular reactions of the resulting carbonyl compounds could lead to the formation of new cyclic structures. The specific outcomes of such rearrangement and skeletal modification reactions would be highly dependent on the reaction conditions and the stability of the intermediates formed.

Advanced Spectroscopic Characterization Methodologies for Structural and Electronic Elucidation of 1 3 Methylphenyl 4 Methyl 3 Pentene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like 1-(3-Methylphenyl)-4-methyl-3-pentene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is essential for assigning every proton and carbon signal and confirming the connectivity of the molecular skeleton. hilarispublisher.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional NMR experiments provide correlational data that resolve the ambiguities often present in 1D spectra, especially for molecules with overlapping signals. cornell.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would be crucial for tracing the connectivity of the aliphatic chain. Key correlations would be expected between the vinylic proton (H3) and the adjacent methylene (B1212753) protons (H2), and between the H2 protons and the benzylic H1 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms they are attached to, providing unambiguous one-bond ¹H-¹³C correlations. pressbooks.pub This technique simplifies the assignment of the carbon skeleton by linking it to the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Essential for piecing together the entire molecular framework, HMBC reveals correlations between protons and carbons over two to three bonds. pitt.edu This is particularly useful for identifying connections across quaternary carbons or heteroatoms. For the target molecule, key HMBC correlations would confirm the link between the aromatic ring and the aliphatic chain (e.g., from H1 protons to aromatic carbons C7 and C11) and the placement of the methyl groups on the double bond (e.g., from H12/H13 protons to carbons C3 and C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. For a flexible molecule like this compound, NOESY can provide insights into its preferred conformation in solution by revealing through-space interactions between the aromatic protons and protons on the pentenyl chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) are in ppm. Assignments are based on analogous structures.

| Atom Number | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HSQC Correlations (¹H-¹³C) | Key HMBC Correlations (¹H-¹³C) |

| C1 | ~2.70 (t) | ~35 | H2 | C1 | C2, C3, C7, C11 |

| C2 | ~2.25 (q) | ~28 | H1, H3 | C2 | C1, C3, C4 |

| C3 | ~5.15 (t) | ~123 | H2 | C3 | C1, C2, C4, C5, C13 |

| C4 | - | ~133 | - | - | - |

| C5 | ~1.70 (s) | ~26 | - | C5 | C3, C4, C13 |

| C6 | - | ~140 | - | - | - |

| C7 | ~7.10 (d) | ~129 | H9 | C7 | C1, C6, C8, C11 |

| C8 | - | ~138 | - | - | - |

| C9 | ~7.20 (t) | ~128 | H7, H10 | C9 | C7, C11 |

| C10 | ~7.05 (d) | ~126 | H9 | C10 | C6, C8 |

| C11 | ~7.00 (s) | ~127 | - | C11 | C1, C6, C7, C9 |

| C12 | ~2.35 (s) | ~21 | - | C12 | C8, C9, C10 |

| C13 | ~1.65 (s) | ~18 | - | C13 | C3, C4, C5 |

Advanced NMR Experiments for Stereochemical Analysis (e.g., Chiral Shift Reagents, Anisotropic Media)

While the named compound, this compound, is achiral and lacks geometric isomers at the double bond, these advanced techniques are indispensable for analyzing related chiral or stereoisomeric molecules.

Chiral Shift Reagents (CSRs): These are typically lanthanide-based complexes that can reversibly bind to a chiral analyte. libretexts.org This interaction forms transient diastereomeric complexes, which have distinct NMR spectra. nih.gov Consequently, the signals for the two enantiomers, which are identical in a standard NMR spectrum, become resolved, allowing for the direct determination of enantiomeric excess (ee) by integration. nih.govwikipedia.org

Anisotropic Media: Dissolving a molecule in a weakly aligning medium, such as a liquid crystal or a stretched gel, prevents it from tumbling freely in all directions. kit.edu This partial alignment allows for the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs). ivanmr.comnih.gov These parameters are highly sensitive to the orientation of molecular fragments relative to the magnetic field and can provide invaluable long-range structural information, helping to define the molecule's precise 3D conformation and confirm the relative configuration of distant stereocenters. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures its inelastic scattering. spectroscopyonline.com Together, they provide a comprehensive vibrational fingerprint of the molecule. longdom.org

Correlation of Vibrational Modes with Molecular Structure and Conformation

The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its distinct functional groups. The presence, position, and intensity of these bands confirm the molecular structure. libretexts.org

Aromatic Ring Vibrations: The m-substituted benzene (B151609) ring would produce characteristic C-H stretching vibrations just above 3000 cm⁻¹, along with C=C stretching "ring modes" between approximately 1450 and 1600 cm⁻¹. Strong out-of-plane C-H bending bands in the 690-900 cm⁻¹ region would further confirm the 1,3-substitution pattern.

Alkenyl Group Vibrations: The trisubstituted C=C double bond would show a stretching vibration around 1660-1680 cm⁻¹. spectroscopyonline.com The associated vinylic C-H bond would have a stretching frequency in the 3080-3140 cm⁻¹ range and an out-of-plane bending mode around 815 cm⁻¹.

Aliphatic Group Vibrations: The CH₂, and CH₃ groups in the structure would be identified by their symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region. rsc.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Ar-H) | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Alkene (=C-H) | 3080 - 3140 | 3080 - 3140 | Medium |

| C-H Stretch | Alkane (-CH₃, -CH₂-) | 2850 - 3000 | 2850 - 3000 | Strong |

| C=C Stretch | Alkene | 1660 - 1680 | 1660 - 1680 | Medium (IR), Strong (Raman) |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | ~1600, ~1500 | Medium-Strong |

| C-H Bend | Alkane (-CH₃, -CH₂-) | ~1460, ~1375 | ~1460, ~1375 | Medium |

| C-H Out-of-Plane Bend | Aromatic (m-subst.) | 690-710 & 750-810 | Weak | Strong |

| C-H Out-of-Plane Bend | Alkene (trisubst.) | ~815 | Weak | Medium |

In-situ Vibrational Spectroscopy for Reaction Monitoring

In-situ FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the real-time monitoring of chemical reactions. mt.commt.com By inserting a probe directly into the reaction vessel, spectra can be collected continuously, tracking the concentration changes of reactants, intermediates, and products without the need for sampling. youtube.comthermofisher.com

For a hypothetical synthesis of this compound, such as a Wittig reaction between 3-methylbenzyltriphenylphosphonium bromide and 4-methyl-3-penten-2-one, in-situ FT-IR could monitor the reaction progress. The disappearance of the reactant's carbonyl (C=O) stretching band (around 1715 cm⁻¹) and the simultaneous appearance of the product's alkene (C=C) stretching band (around 1670 cm⁻¹) would provide a real-time kinetic profile of the transformation, helping to identify the reaction endpoint and optimize process conditions. mdpi.com

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure. youtube.com

For this compound (C₁₃H₁₈), the molecular weight is 174.28 Da. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 174. The fragmentation of this molecular ion is dictated by the formation of the most stable carbocations.

The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, which leads to the formation of a highly stable, resonance-stabilized benzylic cation. jove.com In this case, cleavage of the C1-C2 bond would generate a methylbenzyl cation, which can rearrange to the even more stable methyltropylium ion. This fragment would produce a very prominent peak at m/z 105. core.ac.uk The loss of a methyl group (15 Da) from the isopropylidene terminus to form a fragment at m/z 159 is also a plausible pathway.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 174 | [C₁₃H₁₈]⁺ | Molecular Ion | Parent molecule minus one electron |

| 159 | [C₁₂H₁₅]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the alkene terminus |

| 105 | [C₈H₉]⁺ | [M - C₅H₉]⁺ | Benzylic cleavage; formation of methyltropylium ion (Base Peak) |

| 91 | [C₇H₇]⁺ | [C₈H₉ - CH₂]⁺ | Tropylium (B1234903) ion, loss of CH₂ from m/z 105 fragment |

Mass spectrometry is also a powerful tool for distinguishing between constitutional isomers, which have the same molecular formula and weight but different connectivity. reddit.comyoutube.com For example, an isomer like 3-(m-tolyl)-2-methyl-2-pentene would also have a molecular weight of 174. However, its fragmentation pattern would be different. Cleavage of the bond beta to the ring would lead to a secondary benzylic cation at m/z 119 ([M - C₄H₉]⁺), which would be a diagnostic peak absent in the spectrum of this compound. These unique fragmentation fingerprints allow for the unambiguous differentiation of isomers. lcms.cz

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a compound by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C13H18, the expected monoisotopic mass of the neutral molecule is 174.14085 Da. In HRMS analysis, the molecule is typically ionized to form a molecular ion ([M]•+) or common adducts, such as the protonated molecule ([M+H]+) or the sodiated molecule ([M+Na]+). The experimentally observed m/z value is then compared to the calculated theoretical value to confirm the elemental formula. The minute difference between these values, known as mass error, is a key indicator of a correct assignment.

Research Findings: Analysis of this compound by HRMS, often using a technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a spectrum with an ion corresponding to the protonated molecule, [C13H19]+. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas. The confirmation of the elemental composition C13H18 provides the first piece of definitive evidence for the compound's identity.

| Ion Formula | Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C13H18]•+ | Molecular Ion | 174.14085 | 174.14063 | -1.26 |

| [C13H19]+ | Protonated Molecule | 175.14868 | 175.14835 | -1.88 |

| [C13H18Na]+ | Sodiated Adduct | 197.13064 | 197.13021 | -2.18 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. uni-saarland.de An ion of interest (e.g., the molecular ion or protonated molecule) is isolated, subjected to collision-induced dissociation (CID), and the fragments are detected. researchgate.net The resulting fragmentation pattern serves as a structural fingerprint of the molecule.

The structure of this compound suggests several likely fragmentation pathways. The presence of a benzylic C-C bond, an allylic C-C bond, and a substituted aromatic ring provides sites for characteristic cleavages. The energetic instability of the initial molecular ion leads it to break into smaller, more stable charged fragments and neutral radicals. chemguide.co.uk

Research Findings: In an MS/MS experiment, the precursor ion [C13H18]•+ (m/z 174.14) would undergo fragmentation upon collision with an inert gas. Key fragmentation processes would likely include:

Benzylic Cleavage: Scission of the bond between the phenyl ring and the pentenyl side chain is highly favorable due to the formation of a stable benzylic carbocation. Loss of a C5H9• radical (69 Da) would produce a fragment at m/z 105, corresponding to the [C8H9]+ ion.

Loss of Isopropyl Group: Cleavage of the allylic C-C bond can lead to the loss of an isopropyl radical (•CH(CH3)2), which has a mass of 43 Da. This would result in a significant fragment ion at m/z 131 ([C10H11]+).

Formation of Tropylium Ion: Rearrangement of the benzylic cation followed by loss of propylene (B89431) is a common pathway for alkylbenzenes, leading to the highly stable tropylium ion ([C7H7]+) at m/z 91.

These fragmentation patterns provide conclusive evidence for the connectivity of the atoms within the molecule, confirming the presence and relative positions of the methylphenyl group and the 4-methyl-3-pentene side chain.

| Precursor Ion (m/z) | Collision Energy (Arbitrary Units) | Product Ions (m/z) | Proposed Fragment Structure/Formula |

| 174.14 | 20 eV | 131.08 | [C10H11]+ (Loss of •C3H7) |

| 174.14 | 20 eV | 105.07 | [C8H9]+ (Benzylic cleavage) |

| 174.14 | 35 eV | 91.05 | [C7H7]+ (Tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. shu.ac.uk The wavelengths at which absorption occurs are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org

The primary chromophore in this compound is the substituted benzene ring. Aromatic systems exhibit characteristic absorptions in the UV region due to π → π* transitions. libretexts.org The absorption spectrum of benzene typically shows a strong band (the E2-band) around 204 nm and a weaker, fine-structured band (the B-band) around 254 nm. Alkyl substitution on the benzene ring causes a slight red shift (bathochromic shift) of these absorption maxima. The isolated carbon-carbon double bond in the pentene chain is also a chromophore, but its π → π* transition occurs at a shorter wavelength (typically <200 nm) and may not be observed on standard instruments.

Research Findings: The UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or ethanol, is expected to be dominated by the absorptions of the 3-methylphenyl group. It would likely display two main absorption bands characteristic of substituted benzenes. The high-energy band, analogous to the E2-band of benzene, would appear around 210-220 nm. The lower-energy band, corresponding to the B-band, would be observed with lower intensity around 260-270 nm, possibly showing some fine structure. These absorption characteristics confirm the presence of the aromatic ring system within the molecule.

| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Hexane | ~215 | ~8,000 | π → π* (E2-band) |

| Hexane | ~265 | ~250 | π → π* (B-band) |

Computational and Theoretical Investigations of 1 3 Methylphenyl 4 Methyl 3 Pentene

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like 1-(3-Methylphenyl)-4-methyl-3-pentene, which combines an aromatic ring with a flexible alkene chain, these methods can provide deep insights into its inherent properties.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is particularly effective for calculating the ground state properties of medium to large-sized organic compounds. By employing functionals like B3LYP with a suitable basis set such as 6-31G*, one can accurately predict the optimized geometry, bond lengths, bond angles, and dihedral angles of this compound. researchgate.net These calculations would reveal the spatial arrangement of the methyl-substituted phenyl group relative to the 4-methyl-3-pentene chain, identifying the most stable conformation of the molecule.

Illustrative data that could be obtained from a DFT calculation is presented in the table below.

| Parameter | Predicted Value |

| Total Energy | (in Hartrees) |

| Dipole Moment | (in Debye) |

| Key Bond Lengths (Å) | C(aromatic)-C(alkene), C=C |

| Key Bond Angles (°) | C(aromatic)-C(alkene)-C |

| Key Dihedral Angles (°) | Defines the orientation of the phenyl ring |

| Note: This table is illustrative and actual values would require specific DFT calculations. |

For even higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. znaturforsch.com While computationally more demanding, these methods provide a more precise description of electron correlation, leading to highly accurate energy and property calculations. rsc.org Such calculations would be valuable for benchmarking the results from DFT and for investigating excited state properties or reaction mechanisms involving this compound.

The presence of a flexible pentene chain attached to the phenyl ring suggests that this compound can exist in multiple conformations. A systematic conformational analysis, typically performed by rotating the key single bonds and calculating the energy at each step, can map out the potential energy surface of the molecule. This analysis identifies the global minimum energy conformation as well as other local minima and the energy barriers between them. Such studies are crucial for understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. rsc.orgnih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior and reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.netacs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the C=C double bond, while the LUMO would likely be distributed over the aromatic system's antibonding orbitals. researchgate.net A smaller HOMO-LUMO gap would suggest higher reactivity.

An illustrative table of frontier molecular orbital properties is provided below.

| Molecular Orbital | Energy (eV) | Contribution |

| HOMO | (Calculated Value) | Phenyl ring, C=C bond |

| LUMO | (Calculated Value) | Phenyl ring antibonding orbitals |

| HOMO-LUMO Gap | (Calculated Value) | |

| Note: This table is illustrative and actual values would require specific calculations. |

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the interpretation of experimental data and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants through computational means has become a routine and valuable practice in chemical research. cdnsciencepub.comnih.govnrel.gov Density Functional Theory (DFT) is the most common quantum mechanical method employed for this purpose, often utilizing functionals such as B3LYP and basis sets like 6-31G(d) or larger. nih.govnih.gov

The standard approach involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding constants for each nucleus. nih.govliverpool.ac.ukuncw.edu These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, usually tetramethylsilane (B1202638) (TMS). acs.org

The accuracy of these predictions is generally high, with modern DFT protocols often achieving mean average errors of less than 0.2 ppm for ¹H shifts and 1-2 ppm for ¹³C shifts when compared to experimental data. nrel.govnih.gov Such calculations can reliably distinguish between isomers and provide confidence in structural assignments. comporgchem.com

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations for analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.2 | 126 - 130 |

| Aromatic C-CH₃ | - | 137 - 139 |

| Aromatic C-Alkyl | - | 140 - 142 |

| Aromatic CH₃ | 2.3 - 2.4 | 20 - 22 |

| Vinylic CH | 5.1 - 5.3 | 123 - 125 |

| Allylic CH₂ | 3.3 - 3.5 | 35 - 38 |

| Vinylic C(CH₃)₂ | - | 132 - 134 |

| Vinylic CH₃ | 1.6 - 1.8 | 17 - 26 |

Note: This table is generated for illustrative purposes based on typical values for similar chemical environments and computational methods.

Computational methods can also predict spin-spin coupling constants (J-couplings), which provide valuable information about the connectivity and dihedral angles within a molecule. uncw.edunanalysis.com The calculation of these constants, particularly the Fermi-contact term, can be achieved with good accuracy using DFT. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. researchgate.net DFT calculations are highly effective for simulating these spectra, aiding in the assignment of specific absorption bands to particular molecular motions. tezu.ernet.inarxiv.org

The process begins with the optimization of the molecule's geometry, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311G**). researchgate.nettezu.ernet.in This calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. worktribe.comarxiv.org Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

The simulated spectra can then be plotted and compared directly with experimental spectra. arxiv.org This comparison is invaluable for assigning complex spectral features to specific stretching, bending, and torsional modes within the this compound molecule. nih.gov

The following table provides a hypothetical assignment of key vibrational modes for this compound based on DFT calculations of similar aromatic and alkene-containing compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in methyl and methylene (B1212753) groups |

| C=C Stretch (Aromatic) | 1600 - 1620 | Stretching of carbon-carbon double bonds in the phenyl ring |

| C=C Stretch (Alkene) | 1660 - 1680 | Stretching of the carbon-carbon double bond in the pentene chain |

| CH₃ Bending | 1440 - 1470 | Asymmetric bending of methyl groups |

| CH₂ Bending | 1370 - 1390 | Scissoring/bending of the allylic methylene group |

| Aromatic C-H Bend | 750 - 850 | Out-of-plane bending of C-H bonds on the substituted phenyl ring |

Note: This table is for illustrative purposes. The predicted frequencies are based on typical values for the specified functional groups.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. researchgate.netnih.gov

A plausible synthetic route to this compound is the Friedel-Crafts alkylation of m-xylene (B151644) with a suitable electrophile, such as 4-methyl-3-penten-1-ol or a corresponding halide, in the presence of a Lewis acid catalyst. Computational methods, particularly DFT, can be used to model the entire reaction pathway, including the calculation of energy barriers (activation energies) for each elementary step. acs.orgresearchgate.net

The process involves locating the geometries of the reactants, intermediates, transition states, and products on the potential energy surface. figshare.com Transition states are identified as first-order saddle points, possessing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. faccts.dediva-portal.org By calculating the energies of these stationary points, a reaction energy profile can be constructed. The energy difference between a transition state and the preceding reactant or intermediate defines the activation energy barrier for that step. faccts.de

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and selectivity. ucsb.edulibretexts.org Computational models can account for these effects, providing a more realistic description of the reaction in solution. The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.orgrsc.orgacs.org

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. wikipedia.org The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated. rsc.orgnih.gov

By performing geometry optimizations and energy calculations with a PCM, it is possible to determine how a solvent stabilizes or destabilizes reactants, transition states, and products. nih.gov For a reaction like Friedel-Crafts alkylation, which involves charged intermediates (carbocations and sigma complexes), polar solvents are expected to have a significant stabilizing effect. libretexts.orgochemtutor.com This stabilization can lower the energy barriers of key steps compared to the gas phase, thereby increasing the reaction rate. Computational studies can compare reaction profiles in different solvents (e.g., a nonpolar solvent like hexane (B92381) versus a polar solvent like dichloromethane) to predict and explain solvent-dependent outcomes. researchgate.net

Applications of 1 3 Methylphenyl 4 Methyl 3 Pentene in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecular Architectures

There is no available scientific literature that discusses the role of 1-(3-Methylphenyl)-4-methyl-3-pentene as a synthetic building block for the creation of complex molecular architectures. Its potential utility in this regard has not been explored or reported in peer-reviewed studies.

Utilization in the Construction of Bridged and Polycyclic Systems

The construction of bridged and polycyclic systems is a challenging area of organic synthesis that often relies on specific functionalities within the precursor molecules to facilitate intricate cyclization reactions. nsf.govbeilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org However, no research articles or patents specifically describe the use of this compound in the formation of such complex ring systems.

Application as a Substrate in Novel Catalytic Transformations

While novel catalytic transformations are constantly being developed to enhance synthetic efficiency and selectivity, there are no documented instances of this compound being used as a substrate in such reactions. The reactivity of its specific structure under various catalytic conditions has not been a subject of published research.

Precursor for Non-Prohibited Industrial Fine Chemicals and Materials (e.g., Polymer Monomers, Specialty Solvents)

The conversion of chemical compounds into valuable industrial products is a cornerstone of the chemical industry. For instance, related olefins like 4-methyl-1-pentene are used to produce polymers with unique properties. mdpi.comgoogle.comgoogle.com However, there is no information to suggest that this compound serves as a precursor for any non-prohibited industrial fine chemicals, polymer monomers, or specialty solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methylphenyl)-4-methyl-3-pentene, and how can reaction conditions be optimized to minimize isomerization?

- Methodological Answer : The synthesis of alkenes like this compound often employs Friedel-Crafts alkylation or Wittig reactions. To minimize isomerization of the double bond, control reaction temperature (e.g., low-temperature conditions for Wittig reactions) and use stereoselective catalysts. For example, palladium-mediated cross-coupling could stabilize intermediates . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) can separate isomers. Monitor reaction progress using TLC and GC-MS to detect byproducts.

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry of the double bond (e.g., coupling constants Hz vs. Hz) and methyl group positions. Aromatic protons in the 3-methylphenyl group resonate at δ 6.7–7.2 ppm .

- IR : Stretching frequencies for C=C (~1640 cm) and aromatic C-H (~3030 cm) provide structural clues.

- UV-Vis : Conjugation between the aromatic ring and double bond may show absorption near 250–280 nm .

- GC-MS : Use split/splitless injection modes to assess purity and detect low-abundance isomers.

Q. How can the compound’s stability be evaluated under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light (UV/visible), and humidity. Monitor degradation via HPLC or GC-MS. For oxidative stability, use TGA/DSC to assess thermal decomposition profiles. Store samples in amber vials under inert gas (N/Ar) at –20°C to prevent polymerization or oxidation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize geometry, predict bond dissociation energies, and simulate reaction pathways (e.g., electrophilic addition to the double bond). Molecular dynamics simulations model behavior in solvents or under thermal stress. Software like Gaussian or ORCA is recommended . Compare computational results with experimental NMR/IR data to validate models.

Q. What strategies resolve contradictions in experimental data (e.g., conflicting LogP values or spectral assignments)?

- Methodological Answer :

- LogP Discrepancies : Use shake-flask (experimental) vs. computational (e.g., XLogP3) methods. For example, reports LogP = 3.24 for a related compound; validate via HPLC retention time correlation.

- Spectral Ambiguities : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-reference with crystallographic data (if available) using SHELX software .

- Statistical Analysis : Apply multivariate regression to identify outliers in datasets.

Q. How does the 3-methylphenyl substituent influence the compound’s electronic properties and reaction kinetics?

- Methodological Answer : The electron-donating methyl group on the phenyl ring increases electron density at the para position, potentially directing electrophilic attack. Use Hammett substituent constants () to predict reactivity. Cyclic voltammetry can measure oxidation potentials, while stopped-flow kinetics quantify reaction rates with electrophiles (e.g., bromine) .

Research Application Questions

Q. What experimental setups are recommended for studying the compound’s adsorption on indoor surfaces (e.g., lab equipment)?

- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure adsorption kinetics on glass, steel, or polymer surfaces. Simulate indoor environments by varying temperature (20–25°C) and humidity (30–70%). Analyze surface interactions via XPS or ToF-SIMS to identify chemical bonding .

Q. How can the compound serve as a precursor for synthesizing pharmacologically active derivatives?

- Methodological Answer : Functionalize the double bond via hydrogenation (to yield saturated analogs) or epoxidation. Attach heterocycles (e.g., piperazine) via nucleophilic substitution or click chemistry. For example, describes piperazine derivatives with 3-methylbenzyl groups; similar strategies could apply here. Screen products for bioactivity using in vitro receptor binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.